molecular formula C6H4BrN3 B050190 6-Bromopyrazolo[1,5-A]pyrimidine CAS No. 705263-10-1

6-Bromopyrazolo[1,5-A]pyrimidine

Katalognummer B050190
CAS-Nummer: 705263-10-1
Molekulargewicht: 198.02 g/mol
InChI-Schlüssel: VDHTXLUCUNPVLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines, including brominated variants, typically involves strategic reactions utilizing heterocyclic amines, diazonium salts, and active methylene compounds. Abdelriheem et al. (2017) described a method for synthesizing a range of pyrazolo[1,5-a]pyrimidines through reactions involving sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines and diazonium salts, yielding compounds with potential antitrypanosomal activity (Abdelriheem, Zaki, & Abdelhamid, 2017).

Molecular Structure Analysis

The molecular structure of 6-Bromopyrazolo[1,5-a]pyrimidines can be characterized using spectroscopic methods such as NMR and X-ray diffraction. Castillo et al. (2018) provided insights into the regioselectivity of the synthesis process for these compounds, which is crucial for their potential application as functional fluorophores. The structure and regioselectivity of the reactions were confirmed through NMR measurements and X-ray diffraction analysis (Castillo, Tigreros, & Portilla, 2018).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidines undergo various chemical reactions, including electrophilic substitutions, formylation, bromination, and others, which facilitate the derivation of numerous analogs with varying properties. Atta (2011) explored the electrophilic substitutions of novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines, demonstrating the versatility of this scaffold in synthetic chemistry (Atta, 2011).

Wissenschaftliche Forschungsanwendungen

Fluorophores

  • Scientific Field: Chemistry, specifically the study of fluorescent molecules .
  • Application Summary: Pyrazolo[1,5-a]pyrimidines (PPs), including 6-Bromopyrazolo[1,5-A]pyrimidine, have been identified as strategic compounds for optical applications . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
  • Methods of Application: The PPs are synthesized using a simpler and greener methodology, with a relative molecular efficiency (RME) of 40–53% . Their photophysical properties are tunable, which makes them suitable for

Inhibitor of BMP Type I Receptor Kinases

  • Scientific Field: Biochemistry .
  • Application Summary: 6-Bromopyrazolo[1,5-A]pyrimidine is a reactant in the synthesis of LDN-212854, a selective and potent inhibitor of the BMP type I receptor kinases .
  • Methods of Application: The compound is used as a reactant in the synthesis of LDN-212854 . The exact methods of synthesis are proprietary to the manufacturer .
  • Results or Outcomes: The resulting compound, LDN-212854, is a potent inhibitor of the BMP type I receptor kinases .

Diversification of Pyrazolo[1,5-a]pyrimidine Scaffold

  • Scientific Field: Organic Chemistry .
  • Application Summary: 6-Bromopyrazolo[1,5-A]pyrimidine is used for further diversification of the chemically and biologically interesting pyrazolo[1,5-a]pyrimidine scaffold .
  • Methods of Application: The compound is used in various synthetic methods to create new derivatives of the pyrazolo[1,5-a]pyrimidine scaffold .
  • Results or Outcomes: The resulting compounds have shown promising results, allowing for further use and diversification of the pyrazolo[1,5-a]pyrimidine scaffold .

Fatty Acid-Binding Proteins (FABPs) Inhibitor

  • Scientific Field: Biochemistry .
  • Application Summary: 6-Bromopyrazolo[1,5-A]pyrimidine is a reactant in the synthesis of inhibitors for fatty acid-binding proteins (FABPs), which have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes .
  • Methods of Application: The compound is used as a reactant in the synthesis of FABPs inhibitors . The exact methods of synthesis are proprietary to the manufacturer .
  • Results or Outcomes: The resulting compound is a potent inhibitor of the FABPs .

Organic Light-Emitting Devices

  • Scientific Field: Materials Science .
  • Application Summary: Pyrazolo[1,5-a]pyrimidines, including 6-Bromopyrazolo[1,5-A]pyrimidine, have been identified as strategic compounds for optical applications, including organic light-emitting devices .
  • Methods of Application: The compound is used in the synthesis of organic light-emitting devices . The exact methods of synthesis are proprietary to the manufacturer .
  • Results or Outcomes: The resulting devices have shown promising results, allowing for further use and diversification of the pyrazolo[1,5-a]pyrimidine scaffold .

Safety And Hazards

6-Bromopyrazolo[1,5-A]pyrimidine is light sensitive and should be stored in dark . It should also be stored away from oxidizing agents . It may be harmful in contact with skin, eyes, and if swallowed .

Zukünftige Richtungen

Pyrazolo[1,5-A]pyrimidine derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have attracted a great deal of attention in material science recently due to their significant photophysical properties . This suggests that there is potential for future research and development in this area.

Eigenschaften

IUPAC Name

6-bromopyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-3-8-6-1-2-9-10(6)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHTXLUCUNPVLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=CC(=CN2N=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40623651
Record name 6-Bromopyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromopyrazolo[1,5-A]pyrimidine

CAS RN

705263-10-1
Record name 6-Bromopyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromopyrazolo[1,5-a]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Dissolve bromomalonaldehyde (Aldrich; 2.5 g, 16.5 mmol) and 3-aminopyrazole (Aldrich; 1.38 g, 16.5 mmol) in glacial acetic acid (25 mL) and reflux the resulting mixture under nitrogen for 2 h. Concentrate under reduced pressure. Dissolve the residue in absolute methanol (150 mL), vacuum filter through a pad diatomaceous earth and concentrate under reduced pressure. Chromatograph on flash silica using a gradient from neat hexane to 50% ethyl acetate/50% hexane to obtain 365 mgs (11%) of the subtitled compound as a light yellow solid. High Resolution Mass Spectrum: 197.9674 (M+1).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
11%

Synthesis routes and methods II

Procedure details

3-Aminopyrazole (0.75 g, 9.04 mmol) was mixed with (2Z)-2-bromo-3-(dimethylamino)acrylaldehyde obtained at the previous step (1.85 g, 10.4 mmol). Absolute ethanol (20 mL) and glacial acetic acid (2 mL) were added. The reaction mixture was stirred under reflux for 16 h and evaporated to dryness. The residue was washed on a filter with cold ethanol/hexane mixture (3:1) and dried in a vacuum oven at 30° C. to give 6-bromopyrazolo[1,5-a]pyrimidine.
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 1H-pyrazol-5-amine x79 (25 g, 1 eq, 0.3 mol) and bromomalonaldehyde x9 (45.4 g, 1 eq, 0.3 mol) ethanol (250 ml) is refluxed for 2 hours. After cooling, the reaction mixture is stirred at room temperature overnight. The solvent is removed under reduced pressure and the crude is purified using chiral chromatography affording 5-bromo-1H-pyrazolo[3,4-b]pyridine x80 (yield: 2.1%; LC-MS (MH+): 198/200) and 6-bromopyrazolo[1,5-a]pyrimidine x81 (yield: 13.8%; LC-MS (MH+): 198/200).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromopyrazolo[1,5-A]pyrimidine
Reactant of Route 2
Reactant of Route 2
6-Bromopyrazolo[1,5-A]pyrimidine
Reactant of Route 3
6-Bromopyrazolo[1,5-A]pyrimidine
Reactant of Route 4
6-Bromopyrazolo[1,5-A]pyrimidine
Reactant of Route 5
6-Bromopyrazolo[1,5-A]pyrimidine
Reactant of Route 6
Reactant of Route 6
6-Bromopyrazolo[1,5-A]pyrimidine

Citations

For This Compound
24
Citations
GN Yallapa, D Nagaraja… - Emerging Trends in …, 2021 - 59.94.179.109
In this work, 5-amino-1H-pyrazole-4-ethyl-carboxylate is synthesized by treating ethyl cyanoacetate and hydrazine hydrate in presence of different nano-metal oxide catalysts under …
Number of citations: 0 59.94.179.109
DW Engers, AY Frist, CW Lindsley, CC Hong… - Bioorganic & medicinal …, 2013 - Elsevier
A structure–activity relationship of the 3- and 6-positions of the pyrazolo[1,5-a]pyrimidine scaffold of the known BMP inhibitors dorsomorphin, 1, LDN-193189, 2, and DMH1, 3, led to the …
Number of citations: 81 www.sciencedirect.com
AKA Kumar, YD Bodke, G Sambasivam… - Monatshefte für Chemie …, 2017 - Springer
The Aurora kinases play a key role in mitosis and are overexpressed in multiple human tumor types; there has been considerable interest in developing Aurora kinase inhibitors as …
Number of citations: 6 link.springer.com
GD Cuny, BY Paul, JK Laha, X Xing, JF Liu… - Bioorganic & medicinal …, 2008 - Elsevier
A structure–activity relationship study of dorsomorphin, a previously identified inhibitor of SMAD 1/5/8 phosphorylation by bone morphogenetic protein (BMP) type 1 receptors ALK2, 3, …
Number of citations: 395 www.sciencedirect.com
M Komatsuda, A Suto, H Kondo, H Takada, K Kato… - Chemical …, 2022 - pubs.rsc.org
We have discovered a ring-opening fluorination of bicyclic azaarenes. Upon treatment of bicyclic azaarenes such as pyrazolo[1,5-a]pyridines with electrophilic fluorinating agents, …
Number of citations: 8 pubs.rsc.org
B Fang, JP Meng, Y Luo - Zeitschrift für Kristallographie-New Crystal …, 2019 - degruyter.com
C 15 H 13 N 3 O 2 , triclinic, P1̄ (no. 2), a = 4.6502(18) Å, b = 11.937(3) Å, c = 13.1822(19) Å, α = 115.26(4), β = 94.81(5), γ = 96.49(5), V = 650.4(4) Å 3 , Z = 2, R gt (F) = 0.0762, wR ref …
Number of citations: 5 www.degruyter.com
L Hu, T Cao, Y Lv, Y Ding, L Yang, Q Zhang… - Bioorganic & Medicinal …, 2016 - Elsevier
A series of 4-((pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazol-1-yl)phenyl-3-benzamide derivatives and 4-((imidazo[1,2-b]pyridazin-3-yl)-1H-pyrazol-1-yl-)phenyl-3-benzamide derivatives …
Number of citations: 10 www.sciencedirect.com
G Zhang, F Wang, S Li, KW Cheng, Y Zhu… - Bioorganic & medicinal …, 2022 - Elsevier
RUVBL1 and RUVBL2 are highly conserved AAA ATPases (ATPases Associated with various cellular Activities) and highly relevant to the progression of cancer, which makes them …
Number of citations: 8 www.sciencedirect.com
S Mikami, S Sasaki, Y Asano, O Ujikawa… - Journal of Medicinal …, 2017 - ACS Publications
Herein, we describe the discovery of a potent, selective, brain-penetrating, in vivo active phosphodiesterase (PDE) 2A inhibitor lead series. To identify high-quality leads suitable for …
Number of citations: 41 pubs.acs.org
M Gao, L Duan, J Luo, L Zhang, X Lu… - Journal of medicinal …, 2013 - ACS Publications
Discoidin domain receptor 1 (DDR1) is an emerging potential molecular target for new anticancer drug discovery. We have discovered a series of 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl) …
Number of citations: 148 pubs.acs.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.